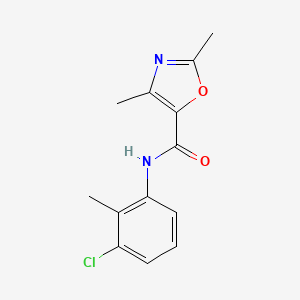

N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound you’re asking about has additional functional groups attached to the oxazole ring, including a 3-chloro-2-methylphenyl group and a carboxamide group .

Synthesis Analysis

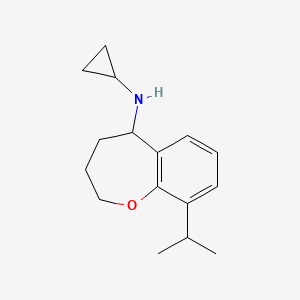

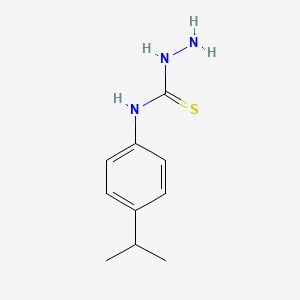

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving precursors like 3-chloro-2-methylphenylthiourea and halogenated compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Oxazoles can participate in a variety of reactions, but without specific information, it’s difficult to predict the reactions of this particular compound .科学的研究の応用

Antitumor Activity

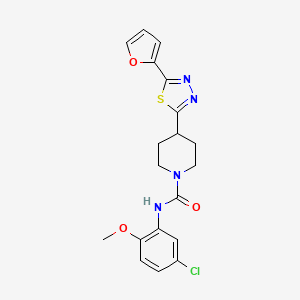

N-(3-chloro-2-methylphenyl)-2,4-dimethyloxazole-5-carboxamide and its derivatives have been studied for their antitumor properties. For instance, Stevens et al. (1984) explored the synthesis and chemistry of related compounds showing curative activity against L-1210 and P388 leukemia, suggesting potential as antitumor agents (Stevens et al., 1984). Similarly, Cai et al. (2016) synthesized thiazole-5-carboxamide derivatives, with some showing significant anticancer activity against various cell lines (Cai et al., 2016).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives. McLaughlin et al. (2016) detailed the synthesis and analytical characterization of a specific compound, providing insights into its structure and potential applications (McLaughlin et al., 2016). Shahinshavali et al. (2021) described an alternative route for synthesizing a related compound, highlighting the importance of novel synthetic methods in research (Shahinshavali et al., 2021).

Antimicrobial and Antifungal Activities

Desai et al. (2011) synthesized a series of compounds evaluated for their in vitro antibacterial and antifungal activities, suggesting potential in addressing microbial infections (Desai et al., 2011). Kolisnyk et al. (2015) explored the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, adding to the body of knowledge on the antimicrobial potential of related compounds (Kolisnyk et al., 2015).

Pharmacokinetics and Metabolism

Vincent et al. (1984) examined the pharmacokinetics of related compounds, emphasizing the significance of understanding how these compounds are metabolized in different species (Vincent et al., 1984). Skibba et al. (1970) also investigated the N-demethylation of a related antineoplastic agent, highlighting the metabolic pathways crucial for therapeutic efficacy (Skibba et al., 1970).

Miscellaneous Applications

Additional research has explored various applications, including the development of compounds with potential antidepressant and nootropic effects (Thomas et al., 2016) (Thomas et al., 2016), and the synthesis of derivatives with molluscicidal properties (El-bayouki & Basyouni, 1988) (El-bayouki & Basyouni, 1988).

作用機序

Target of Action

The primary target of N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH], by binding to it .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by interacting with the Enoyl- [acyl-carrier-protein] reductase [NADH] . The downstream effects of this interaction on other biochemical pathways are currently unknown .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Safety and Hazards

特性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-7-10(14)5-4-6-11(7)16-13(17)12-8(2)15-9(3)18-12/h4-6H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWDLODGYFAZPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C(O2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)

![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)